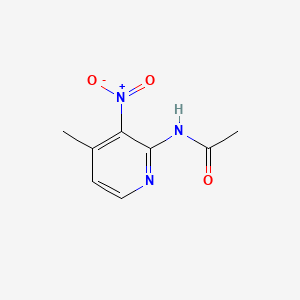

N-(4-Methyl-3-nitropyridin-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C₈H₉N₃O₃ . It has a molecular weight of 195.18 daltons . The compound’s canonical SMILES is CC1=C(C(=NC=C1)NC(=O)C)N+[O-] .

Synthesis Analysis

The synthesis of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions can yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Molecular Structure Analysis

The InChI of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) . The InChIKey is GUFBUIQPFAKZPM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” has a molecular weight of 195.18 . The compound should be stored at a temperature of 2-8°C .

科学研究应用

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency on selected kinases, particularly those with a rare cysteine in the hinge region. For instance, it has shown significant activity on the kinase p70S6Kβ , which features an equivalent cysteine . This application is crucial in the development of targeted therapies for various diseases, including cancer.

Synthesis of Isoquinolin-3-amines

N-(4-Methyl-3-nitropyridin-2-yl)acetamide: can be used in the synthesis of isoquinolin-3-amines via a Buchwald–Hartwig arylamination . This process is important for creating compounds that can serve as intermediates in the production of pharmaceuticals.

Nucleophilic Aromatic Substitution Reactions

The compound is involved in highly regioselective nucleophilic aromatic substitution reactions. This property is exploited in the synthesis of various heterocyclic compounds, which are often used in drug discovery and material science .

Covalent Inhibitors Development

Due to its structural properties, N-(4-Methyl-3-nitropyridin-2-yl)acetamide can be a precursor in the design of covalent inhibitors. These inhibitors form a permanent bond with their target, which can be beneficial for long-lasting therapeutic effects .

Vicarious Substitution Method

The compound can undergo substitution with ammonia and amines by the vicarious substitution method, leading to the formation of a series of 4-substituted-2-alkylamino-5-nitropyridines . This method is valuable for introducing functional groups into a molecule without altering its core structure.

Oxidative Substitution Method

Another application is its use in oxidative substitution methods to achieve high regioselectivities and yields. This approach is particularly useful for synthesizing 4-substituted-2-alkylamino-5-nitropyridines , which have potential applications in medicinal chemistry.

Ligand Synthesis for Metal Complexes

N-(4-Methyl-3-nitropyridin-2-yl)acetamide: can act as a ligand in the synthesis of metal complexes. These complexes can have a variety of applications, including catalysis, optical materials, and as therapeutic agents .

属性

IUPAC Name |

N-(4-methyl-3-nitropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFBUIQPFAKZPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682411 |

Source

|

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |

CAS RN |

150991-79-0 |

Source

|

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)

![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)